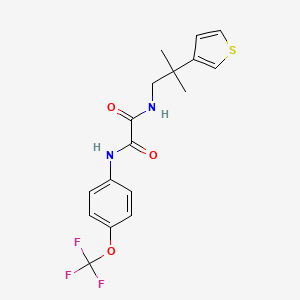

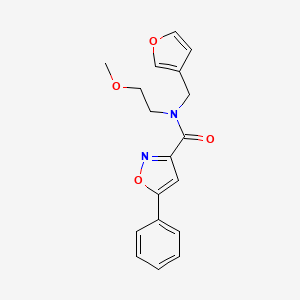

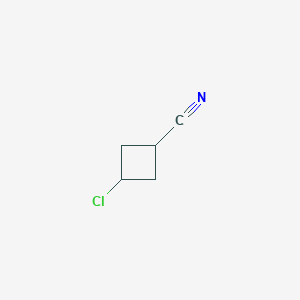

![molecular formula C21H18N4O2S B3006884 3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine CAS No. 1111290-65-3](/img/structure/B3006884.png)

3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine" is a structurally complex molecule that is likely to have been synthesized as part of a study on novel organic compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and activities of related pyridazine derivatives, which can be used to infer possible characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of thieno[2,3-c]pyridazines used 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material, which was prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . Similar synthetic strategies could be employed for the synthesis of "3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine," potentially involving the introduction of an ethoxyphenyl group and a phenyl-1,2,4-oxadiazol-5-ylmethylthio moiety to a pyridazine core.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted with various functional groups that influence the compound's properties and reactivity. For example, the presence of electron-withdrawing or electron-donating substituents can significantly affect the electronic distribution within the molecule, as seen in the synthesis of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives . The specific substituents on "3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine" would likely confer unique electronic and steric characteristics to the molecule.

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions depending on their substituents. For instance, carbohydrazide derivatives of thieno[2,3-c]pyridazines were treated with different reagents to yield novel compounds . The reactivity of "3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine" would be influenced by the presence of the oxadiazolylmethylthio group and the ethoxyphenyl group, potentially allowing for selective transformations and cycloadditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structures. For example, the introduction of substituents such as trifluoromethyl groups can impart herbicidal activities to the compounds . The presence of methoxy, ethoxy, and chloro substituents can affect the central nervous system activities of imidazo[1,2-b]pyridazines . The specific properties of "3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine" would need to be determined experimentally, but it is reasonable to expect that its substituents would confer distinct physical properties such as solubility, melting point, and stability, as well as chemical properties like reactivity and biological activity.

Scientific Research Applications

Oxadiazole Derivatives in Scientific Research

Biological Activities of Synthesized Phenothiazines

- Phenothiazine derivatives, including those with oxadiazole substitutions, exhibit a range of promising biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties, among others. The modifications of the tricyclic ring system with various heterocycles, including oxadiazoles, have led to compounds with significant biological activities, suggesting potential applications in drug development (Pluta, Morak-Młodawska, & Jeleń, 2011).

Optoelectronic Applications of Quinazolines and Pyrimidines

- Research on quinazoline and pyrimidine derivatives, which share structural similarities with the compound , has highlighted their applications in optoelectronic materials. These compounds, particularly when incorporated into π-extended conjugated systems, show great value for the creation of novel optoelectronic materials, including organic light-emitting diodes and photosensitizers for dye-sensitized solar cells. This underscores the potential of such heterocyclic compounds in technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Therapeutic Applications of 1,3,4-Oxadiazole Derivatives

- 1,3,4-Oxadiazole scaffolds are highlighted for their extensive range of applications in medicinal chemistry due to their effective binding with different enzymes and receptors. This includes anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antineuropathic activities. The versatility of 1,3,4-oxadiazole-based derivatives in drug development suggests potential research avenues for compounds containing this moiety (Verma et al., 2019).

Synthesis and Biological Activity of Pyridopyridazine Derivatives

- Pyridopyridazine derivatives show a broad spectrum of biological activity, including antitumor, antibacterial, and analgesic activities. This suggests that compounds with similar heterocyclic structures may hold potential for scientific research applications in developing new therapeutic agents (Wojcicka & Nowicka-Zuchowska, 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-2-26-17-10-8-15(9-11-17)18-12-13-20(24-23-18)28-14-19-22-21(25-27-19)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRHRDLQYIZNRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

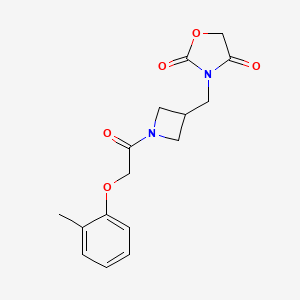

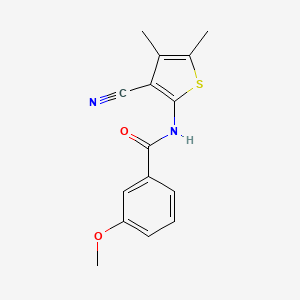

![N-Methyl-N-[2-oxo-2-[2-[4-[(5-phenyltetrazol-2-yl)methyl]benzoyl]hydrazinyl]ethyl]prop-2-enamide](/img/structure/B3006804.png)

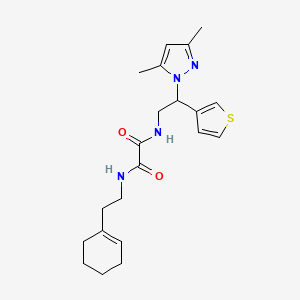

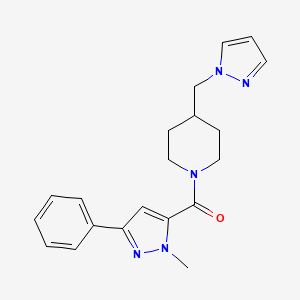

![4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3006809.png)

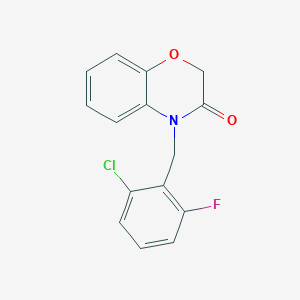

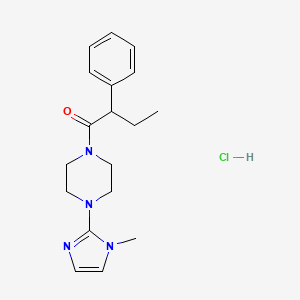

![2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B3006812.png)

![methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B3006820.png)

![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride](/img/structure/B3006821.png)